molecular formula C5H7NO3 B2517693 2-Isocyanatoethyl acetate CAS No. 14568-37-7

2-Isocyanatoethyl acetate

Cat. No.: B2517693
CAS No.: 14568-37-7
M. Wt: 129.115
InChI Key: RVSDMDPSGIXPSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isocyanatoethyl acetate is a useful research compound. Its molecular formula is C5H7NO3 and its molecular weight is 129.115. The purity is usually 95%.
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Scientific Research Applications

Acetoin and Its Applications

Acetoin (3-hydroxybutanone) is a compound of interest in various fields, including food, cosmetics, and chemical synthesis. It is recognized for its role as a flavor and fragrance agent, and its biological production from renewable biomass positions it as a promising bio-based platform chemical. The fermentative production of acetoin and its derivatives has been studied extensively, revealing the importance of selecting optimal strains, substrates, and process controls for enhanced productivity. Strategies for improving acetoin production include genetic engineering, medium optimization, and advanced process control techniques. The downstream processing of acetoin remains a challenge in achieving efficient and economical industrial fermentation processes (Xiao & Lu, 2014).

Non-Isocyanate Polyurethanes (NIPUs)

The development of non-isocyanate polyurethanes (NIPUs) represents a significant advancement in polymer science, offering a safer and more environmentally friendly alternative to traditional polyurethane production methods that rely on toxic isocyanates. NIPUs are synthesized using methods that often incorporate carbon dioxide as a sustainable raw material, resulting in polymers with comparable or superior properties to conventional polyurethanes. These materials exhibit excellent chemical resistance, enhanced wear resistance, and the ability to cure under cold conditions or on wet substrates. Research in this area focuses on synthesizing NIPUs through various polymerization techniques, including step-growth polyaddition and ring-opening polymerization, highlighting the industry's shift towards greener and more sustainable production processes (Rokicki, Parzuchowski, & Mazurek, 2015).

Environmental and Health Implications of Isocyanates

Isocyanates, chemical compounds used in the production of polyurethanes and other materials, pose significant health risks, including severe asthmatic responses. Research into the health hazards, diagnosis, prevention, and regulatory measures associated with isocyanate exposure is critical for ensuring worker safety in industries that utilize these compounds. Legislation aimed at limiting exposure to isocyanates and providing compensation for affected workers is an ongoing area of focus. This research underscores the importance of developing safer alternatives to isocyanate-based materials and the need for ongoing vigilance in monitoring and mitigating the health risks associated with their use (Zwi, 1985).

Properties

IUPAC Name

2-isocyanatoethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-5(8)9-3-2-6-4-7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSDMDPSGIXPSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In like manner, a 3-liter jacketed reaction vessel was charged with 288 ml of methylene chloride and cooled to 0° C. A solution of 2-methyl-2-oxazoline (77.5 g) in 137.7 ml of water, a solution of phosgene (131 g) in 280 ml of methylene chloride, and 250 ml of a 35 weight percent solution of aqueous sodium hydroxide were added simultaneously to the reaction vessel with cooling and stirring; the total additive time was approximately 55 minutes. Stirring was continued for 2 minutes after the addition was complete and the organic and aqueous layers then allowed to separate. The organic layer was isolated and dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The desired product was then obtained from the concentrated organic layer by distillation at 55°/5 mm Hg to give 74.8 g (65 percent of theory) of the desired product as a clear, colorless liquid. The product structure was likewise confirmed by infrared and nuclear magnetic resonance spectroscopy.
Quantity
77.5 g
Type
reactant
Reaction Step One
Quantity
131 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
137.7 mL
Type
solvent
Reaction Step One
Quantity
280 mL
Type
solvent
Reaction Step One
Quantity
288 mL
Type
solvent
Reaction Step Two

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